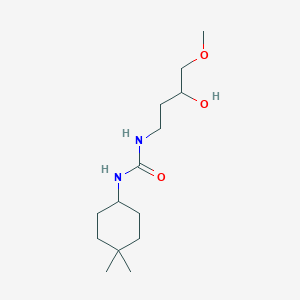![molecular formula C13H28N2O B7632124 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol, also known as DMDD, is a chemical compound that has been extensively studied in scientific research. It is a tertiary amine that is commonly used as a chiral auxiliary in organic synthesis. DMDD has also been investigated for its potential use in the treatment of various medical conditions, including depression, anxiety, and pain.
作用機序
The mechanism of action of 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol is not well understood. It is believed to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain, mood, and anxiety. 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol may also modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has also been shown to decrease pain sensitivity in animal models, suggesting that it may have analgesic properties.
実験室実験の利点と制限
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be produced in high yields with high enantiomeric purity. It is also relatively inexpensive compared to other chiral auxiliaries. However, 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has some limitations for use in lab experiments. It has a low solubility in water, which may limit its use in aqueous reactions. It also has a relatively low melting point, which may make it difficult to handle in some experiments.
将来の方向性
There are several future directions for 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol research. One area of interest is its potential use as a treatment for depression, anxiety, and pain. Further studies are needed to better understand the mechanism of action of 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol and to determine its efficacy and safety in human clinical trials. 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol also has potential applications in organic synthesis, and further studies are needed to explore its use in a wider range of reactions. Overall, 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol is a promising compound that has the potential to make significant contributions to both organic synthesis and medicine.
合成法
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol can be synthesized by reacting 2,2-dimethylcyclopentanone with dimethylamine and isobutyraldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced with sodium borohydride to yield 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol. This synthesis method has been optimized to produce high yields of 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol with high enantiomeric purity.
科学的研究の応用
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has been studied extensively for its potential use in organic synthesis as a chiral auxiliary. It has been shown to be an effective catalyst in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has also been investigated for its potential use in the treatment of depression, anxiety, and pain. Studies have shown that 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has antidepressant and anxiolytic effects in animal models, and it has been proposed as a potential treatment for chronic pain.
特性
IUPAC Name |
1-(dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-12(2)8-6-7-11(12)14-9-13(3,16)10-15(4)5/h11,14,16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGBXPGZWPMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC(C)(CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)


